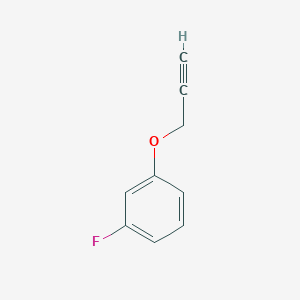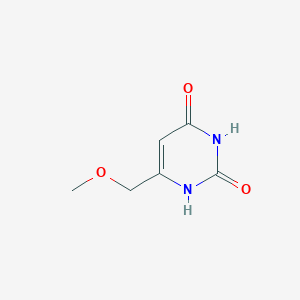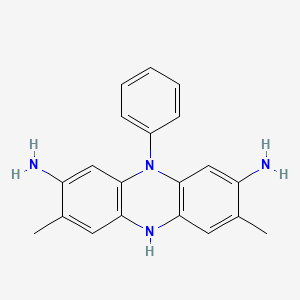
3,5-bis(propan-2-yl)-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-bis(propan-2-yl)-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, a class of heterocyclic compounds featuring a five-membered ring with three nitrogen atoms. This particular derivative is characterized by the presence of propan-2-yl groups at the 3 and 5 positions on the triazole ring. While the provided papers do not directly discuss this exact compound, they do provide insights into the synthesis, structure, and properties of closely related triazole derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of bis-1,2,4-triazole derivatives is described in the literature, where various substituents are introduced to the triazole ring. For instance, the synthesis of bis-triazole derivatives with aryl and phenyl groups has been achieved by treating amino-triazoles with bis-aldehydes, followed by reduction with NaBH4 to afford the corresponding derivatives . Another synthesis pathway involves the use of p-phenylenediamine with selected triethyl orthoalkylates and hydrazine monohydrate, followed by refluxing . These methods could potentially be adapted for the synthesis of 3,5-bis(propan-2-yl)-4H-1,2,4-triazole by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry . X-ray diffraction techniques have also been employed to determine the crystal structures of triazole-based complexes, revealing how the triazole ligand coordinates with metal ions . These techniques could be applied to determine the molecular structure of 3,5-bis(propan-2-yl)-4H-1,2,4-triazole and to understand its bonding and geometry.
Chemical Reactions Analysis
The reactivity of triazole derivatives can vary depending on the substituents attached to the triazole ring. For example, 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole has been used to form complexes with transition metals, and its reactivity has been studied in the context of forming polynuclear and polymeric complexes . The reaction of 1,3,4-oxadiazole with primary amines has been shown to produce 4-substituted triazoles . These studies suggest that the reactivity of 3,5-bis(propan-2-yl)-4H-1,2,4-triazole could be explored in similar coordination chemistry and substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are closely related to their molecular structure. Theoretical studies using Density Functional Theory (DFT) have been conducted to understand the molecular and electronic properties of triazole compounds, which can be correlated with their potential applications, such as in nonlinear optical materials . The magnetic properties of triazole-based complexes have also been investigated, revealing the nature of magnetic interactions between metal centers in such complexes . These analyses can provide a comprehensive understanding of the physical and chemical properties of 3,5-bis(propan-2-yl)-4H-1,2,4-triazole.
Wissenschaftliche Forschungsanwendungen
Triazole Derivatives: A Broad Spectrum of Biological Activities
Triazoles, including "3,5-bis(propan-2-yl)-4H-1,2,4-triazole", exhibit a wide range of biological activities due to their structural versatility. They are of significant interest in the development of new drugs with diverse biological functions. Research has highlighted their potential in anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral therapies, as well as treatments for several neglected diseases. The exploration of novel triazoles is ongoing, with a focus on sustainable and energy-efficient synthesis methods, addressing new diseases, and combating antibiotic-resistant bacteria (Ferreira et al., 2013).
Advances in Triazole Synthesis
Eco-friendly procedures for synthesizing triazoles, including "3,5-bis(propan-2-yl)-4H-1,2,4-triazole", have gained attention. Recent methods employ microwave irradiation and focus on minimizing environmental impact through the use of easily recoverable catalysts and green chemistry principles. These advances allow for shorter reaction times, higher yields, and application in drug development and other industries (de Souza et al., 2019).
Proton-Conducting Polymeric Membranes
1,2,4-Triazoles, such as "3,5-bis(propan-2-yl)-4H-1,2,4-triazole", are promising for developing proton-conducting membranes in fuel cells. These membranes enhance electrolyte membrane characteristics, offering high thermal stability, electrochemical stability, mechanical strength, and significant ionic conductivity under anhydrous conditions at elevated temperatures. The incorporation of 1,2,4-triazole derivatives into polymer matrices addresses the need for efficient and durable materials in energy technologies (Prozorova & Pozdnyakov, 2023).
Antimicrobial and Antifungal Applications
1,2,4-Triazole derivatives have demonstrated significant antimicrobial and antifungal activities. Research into new 1,2,4-triazoles has revealed their potential against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. These findings support the continued investigation of triazole derivatives for use in new antimicrobial and antifungal agents (Ohloblina, 2022).
Corrosion Inhibition
1,2,3-Triazole derivatives are effective corrosion inhibitors for metals and their alloys. The regioselective synthesis of these compounds through copper-catalyzed azide-alkyne cycloaddition reactions has been highlighted for its simplicity and environmental friendliness. These derivatives exhibit good efficiency in protecting metal surfaces against corrosion in various aggressive media, contributing to the development of safer and more sustainable industrial processes (Hrimla et al., 2021).
Eigenschaften
IUPAC Name |
3,5-di(propan-2-yl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-5(2)7-9-8(6(3)4)11-10-7/h5-6H,1-4H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXKHQMLNCTDEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NN1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-bis(propan-2-yl)-4H-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)










![{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol](/img/structure/B1340127.png)
![2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid](/img/structure/B1340128.png)